molecular formula C16H12Cl4N2O2S B5121881 3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5121881
M. Wt: 438.2 g/mol
InChI Key: JQGSRTCFIDULSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TCB or TCB-2, and it is a member of the benzamide family of compounds. TCB-2 has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.

Mechanism of Action

The mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. TCB-2 is believed to enhance the activity of this receptor, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
TCB-2 has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to changes in mood and perception. TCB-2 has also been shown to increase the activity of the prefrontal cortex, leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of TCB-2 is its potency. It has been shown to have potent effects on the central nervous system at relatively low doses. However, one of the limitations of TCB-2 is its complexity. The synthesis of TCB-2 is a challenging process, and it requires expertise in organic chemistry.

Future Directions

There are several potential future directions for research on TCB-2. One area of research is in the development of new treatments for neurological disorders such as depression and anxiety. TCB-2 has shown promise in preclinical studies, and it may have potential applications in the treatment of these disorders. Another area of research is in the development of new compounds that are structurally similar to TCB-2. These compounds may have improved potency or selectivity, leading to new therapeutic options for a range of conditions. Finally, there is a need for further research on the mechanism of action of TCB-2. A better understanding of how this compound works could lead to new insights into the regulation of mood, perception, and cognition.

Synthesis Methods

The synthesis of TCB-2 is a complex process that involves several steps. The first step in the synthesis of TCB-2 is the reaction of 2,4,5-trichloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-chloro-4-ethoxybenzoyl chloride to form TCB-2. The synthesis of TCB-2 is a challenging process, and it requires expertise in organic chemistry.

Scientific Research Applications

TCB-2 has been studied extensively for its potential applications in scientific research. One of the most significant areas of research for TCB-2 is in the field of neuroscience. TCB-2 has been shown to have potent effects on the central nervous system, and it is believed to have potential applications in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2S/c1-2-24-14-4-3-8(5-12(14)20)15(23)22-16(25)21-13-7-10(18)9(17)6-11(13)19/h3-7H,2H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGSRTCFIDULSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

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